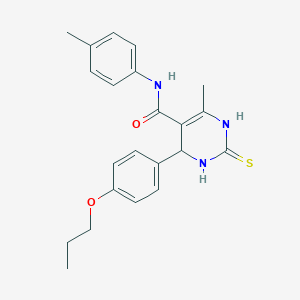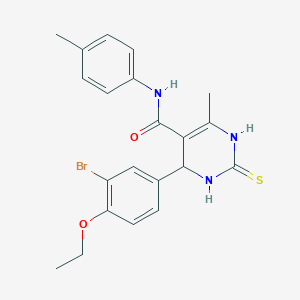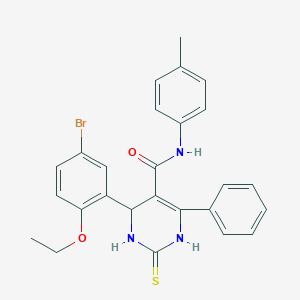![molecular formula C23H26FN5O2S B306230 N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized by several methods and has been found to have potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth, fungal growth, or inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal cells, and reduce inflammation in animal models. Additionally, it has been found to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide in lab experiments is its low toxicity. This makes it a safer compound to work with compared to other chemical compounds that have similar properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Future Directions
There are several future directions for research on N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide. One direction is to further investigate its anticancer properties and identify the specific enzymes or signaling pathways that it targets. Another direction is to study its antifungal properties in vivo and identify its mechanism of action against fungal cells. Additionally, further research is needed to understand its anti-inflammatory properties and its potential use in treating inflammatory diseases.
Synthesis Methods
Several methods have been reported for the synthesis of N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide. One of the most commonly used methods involves the reaction of 2-(2-fluoroanilino)-2-oxoethylthioacetic acid with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of triethylamine, followed by the reaction with 3-methylbenzoyl chloride in the presence of N,N-dimethylformamide. The resulting compound is then purified by column chromatography.
Scientific Research Applications
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal properties, as it has been found to inhibit the growth of several fungal species. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
properties
Molecular Formula |
C23H26FN5O2S |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-[1-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H26FN5O2S/c1-14(2)20(26-22(31)16-9-7-8-15(3)12-16)21-27-28-23(29(21)4)32-13-19(30)25-18-11-6-5-10-17(18)24/h5-12,14,20H,13H2,1-4H3,(H,25,30)(H,26,31) |
InChI Key |
XKGURDAJKKCARV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F)C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide](/img/structure/B306147.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)acetamide](/img/structure/B306148.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B306151.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B306154.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B306155.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)




